Phenylephrine

Content Navigation

Phenylephrine free base (CAS 59-42-7) addresses the need for a stable, oral α1-agonist without rapid COMT-mediated degradation. It enables:

- Extended duration of action in animal models vs. catecholamines, eliminating continuous infusion pumps.

- Formulation of non-aqueous topical creams, suppositories, and suspension syrups due to low water solubility, unlike freely soluble HCl salt.

- Synthesis of chloride-free custom salts (e.g., tannate, bitartrate) for extended-release OTC products.

- Regulatory-compliant vasoconstriction without DEA precursor tracking required for pseudoephedrine.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

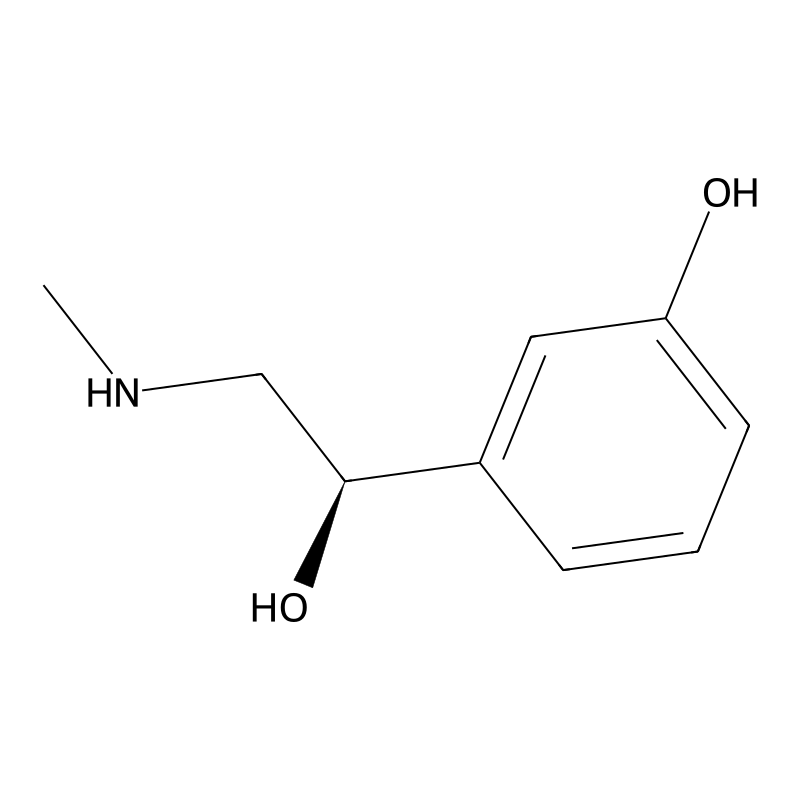

Phenylephrine (CAS 59-42-7) is a non-catecholamine phenylethanolamine derivative and a highly selective α1-adrenergic receptor agonist. Procured primarily in its free base form, it serves as a critical active pharmaceutical ingredient (API) and a versatile precursor for custom salt synthesis. Unlike endogenous catecholamines, phenylephrine lacks a 4-hydroxyl group on its benzene ring, rendering it resistant to degradation by catechol-O-methyltransferase (COMT). This structural modification grants it a significantly prolonged half-life and oral activity. In industrial and laboratory settings, the free base is specifically selected over the ubiquitous hydrochloride salt when low aqueous solubility, distinct thermal properties, or chloride-free formulation compatibility is required for downstream processing.

Research Fit

Substituting phenylephrine free base with its common hydrochloride salt (CAS 61-76-7) fundamentally alters processability; the salt is freely soluble in water and melts at 140–145 °C, whereas the free base is only slightly soluble in water and melts at approximately 171 °C, making the latter essential for lipophilic formulations, suspensions, or the synthesis of alternative salts like tannates or bitartrates. Furthermore, substituting phenylephrine with endogenous catecholamines like epinephrine results in rapid enzymatic degradation by COMT, drastically reducing the functional half-life from hours to minutes [1]. Finally, replacing it with pseudoephedrine—a common historical substitute—introduces non-specific adrenergic activity and severe regulatory compliance burdens due to its status as a controlled methamphetamine precursor, making phenylephrine the preferred regulatory-compliant alternative [2].

Substitution Risk

Thermal & Solubility: Free Base vs. Salt

The physical properties of phenylephrine are heavily dependent on its form. Phenylephrine free base (CAS 59-42-7) exhibits a melting point of approximately 171 °C and is only slightly soluble in water . In contrast, the standard phenylephrine hydrochloride salt (CAS 61-76-7) has a significantly lower melting point of 140–145 °C and is freely soluble in aqueous media [1]. This ~25–30 °C difference in thermal stability and the stark contrast in aqueous solubility dictate formulation strategies.

| Evidence Dimension | Melting point and aqueous solubility |

| Target Compound Data | Phenylephrine Free Base (MP: ~171 °C; Slightly soluble in water) |

| Comparator Or Baseline | Phenylephrine Hydrochloride (MP: 140–145 °C; Freely soluble in water) |

| Quantified Difference | ~26–31 °C higher melting point and vastly reduced aqueous solubility for the free base. |

| Conditions | Standard thermal characterization and aqueous dissolution assays. |

Procurement of the free base is mandatory when formulating non-aqueous suspensions, lipophilic delivery systems, or synthesizing custom chloride-free salts where the hydrochloride form would cause immediate dissolution or ion interference.

Metabolic Stability: COMT Resistance

Phenylephrine's lack of a 4-hydroxyl group classifies it as a non-catecholamine, fundamentally altering its metabolic fate compared to endogenous analogs. Because it is not a substrate for catechol-O-methyltransferase (COMT), phenylephrine exhibits an elimination half-life of 2.0 to 3.0 hours [1]. In direct contrast, catecholamines like epinephrine and dobutamine are rapidly degraded by COMT, resulting in extremely brief half-lives of approximately 2 minutes[2].

| Evidence Dimension | Elimination half-life and COMT susceptibility |

| Target Compound Data | Phenylephrine (COMT resistant; Half-life 2.0–3.0 hours) |

| Comparator Or Baseline | Epinephrine / Dobutamine (COMT substrates; Half-life ~2 minutes) |

| Quantified Difference | >60-fold extension in elimination half-life. |

| Conditions | In vivo systemic circulation and enzymatic degradation models. |

This extended stability makes phenylephrine the required choice for assays and formulations demanding sustained α1-adrenergic agonism without the need for continuous intravenous infusion.

α1A vs. α1B/α1C Selectivity

Phenylephrine is highly selective for specific alpha-1 adrenergic receptor subtypes. Binding assays demonstrate that L-phenylephrine acts as a potent α1A receptor agonist with a Ki of 1.4 μM. It shows significant selectivity against other subtypes, with Ki values of 23.9 μM for α1B and 47.8 μM for α1C receptors . This represents a 17-fold and 34-fold selectivity preference, respectively.

| Evidence Dimension | Binding affinity (Ki) for α1-adrenoceptor subtypes |

| Target Compound Data | α1A receptor (Ki = 1.4 μM) |

| Comparator Or Baseline | α1B receptor (Ki = 23.9 μM) and α1C receptor (Ki = 47.8 μM) |

| Quantified Difference | 17-fold to 34-fold higher affinity for the α1A subtype. |

| Conditions | Radioligand binding assays using isolated receptor subtypes. |

This precise selectivity profile makes phenylephrine an indispensable pharmacological standard for isolating α1A-mediated smooth muscle contraction in vascular research.

Custom Salt Precursor

Directly utilizing the distinct solubility and lack of a chloride counterion , the free base is the optimal starting material for synthesizing specialized phenylephrine salts, such as tannates or bitartrates, used in proprietary extended-release formulations.

Lipophilic & Suspension Formulations

Because the free base is only slightly soluble in water compared to the freely soluble hydrochloride salt [1], it is specifically selected for non-aqueous topical creams, suppositories, and suspension-based syrups where premature aqueous dissolution must be avoided.

Sustained Vasoconstriction Models

Leveraging its resistance to COMT and significantly longer half-life compared to endogenous catecholamines [2], phenylephrine is the preferred agent for inducing stable, prolonged hypertension or localized vasoconstriction in animal models without requiring continuous infusion pumps.

Compliant Decongestant Manufacturing

As a direct-acting α1-agonist, phenylephrine provides targeted vascular smooth muscle contraction without the mixed indirect CNS effects and strict precursor tracking regulations associated with pseudoephedrine[3], making it the mainstream industrial choice for OTC formulations.

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.31 (LogP)

log Kow = -0.31 (est)

Appearance

Melting Point

169-172 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA-Approved Indications

Drug Classes

Therapeutic Uses

Nasal phenylephrine is indicated for the symptomatic relief of nasal congestion due to the common cold or hay fever, sinusitis, or other upper respiratory allergies. /Included in US product labeling/

Nasal phenylephrine may be useful in the adjunctive therapy of middle ear infections by decreasing congestion around the eustachian ostia. /Included in US product labeling/

Nasal phenylephrine is used for relief of sinus congestion. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for PHENYLEPHRINE (18 total), please visit the HSDB record page.

Pharmacology

Phenylephrine is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA06 - Phenylephrine

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AA - Sympathomimetics, plain

R01AA04 - Phenylephrine

R01AB - Sympathomimetics, combinations excl. corticosteroids

R01AB01 - Phenylephrine

R01B - Nasal decongestants for systemic use

R01BA - Sympathomimetics

R01BA03 - Phenylephrine

S - Sensory organs

S01 - Ophthalmologicals

S01F - Mydriatics and cycloplegics

S01FB - Sympathomimetics excl. antiglaucoma preparations

S01FB01 - Phenylephrine

S01G - Decongestants and antiallergics

S01GA - Sympathomimetics used as decongestants

S01GA05 - Phenylephrine

Mechanism of Action

Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

Pictograms

Irritant

Other CAS

59-42-7

Absorption Distribution and Excretion

86% of a dose of phenylephrine is recovered in the urine with 16% as the unmetabolized drug, 57% as the inactive meta-hydroxymendelic acid, and 8% as inactive sulfate conjugates.

The volume of distribution of phenylephrine is 340L.

Phenylephrine has an average clearance of 2100mL/min.

Phenylephrine undergoes rapid distribution into peripheral tissues; there is some evidence that the drug may be stored in certain organ compartments. The pharmacologic effects of phenylephrine are terminated at least partially by uptake of the drug into tissues. Penetration of phenylephrine into the brain appears to be minimal. Phenylephrine does not appear to be distributed to any great extent into breast milk.

Phenylephrine is completely absorbed following oral administration and undergoes extensive first-pass metabolism in the intestinal wall. The bioavailability of phenylephrine following oral administration is approximately 38% relative to IV administration. Because of extensive first-pass metabolism, there is considerable interindividual and possibly intraindividual variation in oral bioavailability of the drug. Following oral administration of phenylephrine (1 or 7.8 mg), peak serum concentrations occur at 0.75-2 hours.

Phenylephrine and its metabolites are excreted mainly in urine. Following oral or IV administration, approximately 80 or 86% of the dose, respectively, is excreted in urine within 48 hours, principally as metabolites; approximately 2.6% of an oral dose or 16% of an IV dose is excreted in urine as unchanged drug.

7-3H-phenylephrine was given to 15 volunteers by a short-infusion n = 4) or p.o. (10 volunteers, 1 patient with porto-caval anastomosis). Analysis of serum for free 3H-phenylephrine and fractionation of urinary radioactivity was performed by ion-exchange and thin-layer chromatography. As almost the same 3H-activity was excreted in urine after i.v. and p.o. administration, 86% and 80% of the dose respectively, complete enteral absorption can be assumed. A considerable difference was seen in the fraction of free phenylephrine, i.v. 16% of the dose versus p.o. 2.6%, which suggested reduced bioavailability. This was confirmed by comparison of the areas under the serum curve, which showed a bioavailability factor of 0.38. The result for the patient with porto-caval anastomosis was comparable to that in the normal volunteers. The biological half-life of 2 to 3hr was comparable to that of structurally related amines, as were the total clearance of 2 L/hr, and the volume of distribution of 340 L.

Metabolism Metabolites

Phenylephrine undergoes extensive metabolism in the intestinal wall (first-pass) and in the liver. The principal routes of metabolism involve sulfate conjugation (primarily in the intestinal wall) and oxidative deamination (by monoamine oxidase (MAO)); glucuronidation also occurs to a lesser extent.

7-3H-phenylephrine was given to 15 volunteers by a short-infusion n = 4) or p.o. (10 volunteers, 1 patient with porto-caval anastomosis). Analysis of serum for free 3H-phenylephrine and fractionation of urinary radioactivity was performed by ion-exchange and thin-layer chromatography. ... Metabolism to phenolic conjugates mainly after oral ingestion, and to m-hydroxymandelic acid after i.v. injection, again demonstrated that m-hydroxylated amines are predominantly conjugated during the "first-pass" metabolism.

Phenylephrine has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid.

Associated Chemicals

Wikipedia

Drug Warnings

Administration of phenylephrine to patients in late pregnancy or labor may cause fetal anoxia and bradycardia by increasing contractility of the uterus and decreasing uterine blood flow. ... It is also not known whether the drug can cause fetal harm when administered to pregnant women. Phenylephrine should be used during pregnancy only when clearly needed.

Ophthalmic use of phenylephrine occasionally causes systemic sympathomimetic effects such as palpitation, tachycardia, premature ventricular contractions, occipital headache, pallor or blanching, trembling or tremors, increased perspiration, and hypertension. In one patient, hypertension severe enough to cause subarachnoid hemorrhage followed insertion of a cotton wick saturated with 10% phenylephrine hydrochloride in the lower conjunctival cul-de-sac. ... Systemic effects occur only rarely after topical application of solutions containing 2.5% or less of phenylephrine hydrochloride to the conjunctiva but are more likely to occur if the drug is instilled after the corneal epithelium has been damaged (e.g., by trauma or instrumentation) or permeability is increased by tonometry, inflammation, surgery of the eye or adnexa, or topical application of a local anesthetic; when the eye or adnexa are diseased; or when lacrimation is suppressed such as during anesthesia. The risk of severe hypertension is greatest in infants receiving instillations of 10% phenylephrine hydrochloride solutions.

In patients with shock, pressor therapy is not a substitute for replacement of blood, plasma, fluids, and/or electrolytes. Blood volume depletion should be corrected as fully as possible before phenylephrine is administered. In an emergency, the drug may be used as an adjunct to fluid volume replacement or as a temporary supportive measure to maintain coronary and cerebral artery perfusion until volume replacement therapy can be completed, but phenylephrine must not be used as sole therapy in hypovolemic patients. Additional volume replacement also may be required during or after therapy with the drug, especially if hypotension recurs. Monitoring of central venous pressure or left ventricular filling pressure may be helpful in detecting and treating hypovolemia; in addition, monitoring of central venous or pulmonary arterial diastolic pressure is necessary to avoid overloading the cardiovascular system and precipitating congestive heart failure. Hypoxia and acidosis, which also may reduce the effectiveness of phenylephrine, must be identified and corrected prior to or concurrently with administration of the drug.

For more Drug Warnings (Complete) data for PHENYLEPHRINE (24 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of phenylephrine averages 2-3 hours following oral or IV administration

Use Classification

Ophthalmologicals -> Human pharmacotherapeutic group

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H. Legerlotz, US 1932347 (1933 to Frederick Stearns)

M-HYDROXYPHENACYL BROMIDE IS CONDENSED WITH METHYLAMINE VIA DEHYDROBROMINATION & CARBONYL GROUP IS THEN REDUCED TO CARBINOL VIA CATALYTIC HYDROGENATION. PHENYLEPHRINE SO FORMED IS DISSOLVED IN SUITABLE SOLVENT SUCH AS ETHER & TREATED WITH HYDROGEN CHLORIDE. /PHENYLEPHRINE HYDROCHLORIDE/

Analytic Laboratory Methods

38.180-38.193. 38.180: ULTRAVIOLET SPECTROPHOTOMETRY; 38.181-38.183: COLORIMETRY; 38.184- 38.193: AUTOMATED METHOD /PHENYLEPHRINE HYDROGEN CHLORIDE/

HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN PARTIAL ELECTROLYSIS ELECTROCHEMICAL DETECTOR.

Clinical Laboratory Methods

DETERMINATION IN URINE USING GAS CHROMATOGRAPHY.

Storage Conditions

Interactions

Concomitant administration of phenylephrine with cycloplegic antimuscarinic drugs such as atropine sulfate, cyclopentolate hydrochloride, homatropine hydrobromide, or scopolamine hydrobromide produces increased dilation of the pupil which is of clinical value.

The possibility that digitalis can sensitize the myocardium to the effects of sympathomimetic drugs should be considered.

The cardiac and pressor effects of phenylephrine are potentiated by prior administration of monoamine oxidase (MAO) inhibitors because the metabolism of phenylephrine is reduced. The potentiation is greater following oral administration of phenylephrine than after parenteral administration of the drug because reduction of the metabolism of phenylephrine in the intestine results in increased absorption of the drug. Oral administration of phenylephrine to patients receiving a MAO inhibitor should be avoided. Parenteral administration of phenylephrine to these patients, if unavoidable, should be undertaken with extreme caution and initial doses should be small. Patients should consult a clinician before initiating anorectal phenylephrine therapy if they are receiving an MAO inhibitor.

For more Interactions (Complete) data for PHENYLEPHRINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Prolonged exposure to air or strong light may cause oxidation and discoloration.

Prescott F: CLINICAL EVALUATION OF THE PRESSOR ACTIVITY OF METHEDRINE, NEO-SYNEPHRINE, PAREDRINE, AND PHOLEDRINE. Br Heart J. 1944 Oct;6(4):214-20. doi: 10.1136/hrt.6.4.214. [PMID:18609981]

Kanfer I, Dowse R, Vuma V: Pharmacokinetics of oral decongestants. Pharmacotherapy. 1993 Nov-Dec;13(6 Pt 2):116S-128S; discussion 143S-146S. [PMID:7507589]

Bairam AF, Rasool MI, Alherz FA, Abunnaja MS, El Daibani AA, Gohal SA, Alatwi ES, Kurogi K, Liu MC: Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes. Pharmacogenet Genomics. 2019 Jul;29(5):99-105. doi: 10.1097/FPC.0000000000000371. [PMID:31145702]

Gelotte CK, Zimmerman BA: Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers. Clin Drug Investig. 2015 Sep;35(9):547-58. doi: 10.1007/s40261-015-0311-9. [PMID:26267590]

FDA Approved Drug Products: Phenylephrine Solution for Intravenous Injection

FDA Approved Drug Products: Phenylephrine Ophthalmic Solution

FDA Approved Drug Products: Phenylephrine Intravenous Injection (Ready to Use)

Explore Compound Types

O4Si-4